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molecular formula C3H5NS2 B133348 2-Mercaptothiazoline CAS No. 96-53-7

2-Mercaptothiazoline

Cat. No. B133348
M. Wt: 119.21 g/mol
InChI Key: WGJCBBASTRWVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031228

Procedure details

A mixture of 12 g. of thiazolidine-2-thione, and 16 g. of 1-bromo-3-chloro propane in 100 ml. of acetonitrile is refluxed for 12 hours, cooled and the product removed by filtration. Recrystallization from ethanol gives 2,3,5,6-tetrahydrothiazolo[2,3-b]-(1,3)-thiazinium bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][NH:3][C:2]1=[S:6].[Br:7][CH2:8][CH2:9][CH2:10]Cl>C(#N)C>[Br-:7].[S:1]1[C:2]2[S:6][CH2:8][CH2:9][CH2:10][N+:3]=2[CH2:4][CH2:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(NCC1)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the product removed by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
[Br-].S1CC[N+]2=C1SCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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